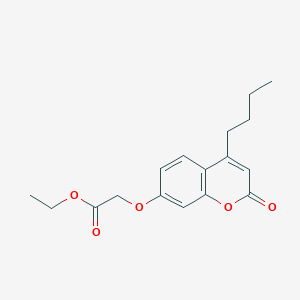

![molecular formula C12H14N2OS B2496718 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone CAS No. 2034208-11-0](/img/structure/B2496718.png)

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of novel 2-Thia-5-azabicyclo[2.2.1]heptan-3-one derivatives, including the compound , typically involves a series of reactions starting from basic bicyclic and heterocyclic frameworks. For instance, derivatives have been synthesized from trans-4-hydroxy-L-proline through processes such as N-alkylation, esterification, sulfonylation, potassium thioacetate reaction, and hydrolysis of ester groups, leading to the formation of the desired compound structure. These steps highlight the intricate methods required to synthesize complex molecules like 2-Thia-5-azabicyclo[2.2.1]heptan derivatives, underscoring the importance of precise reaction conditions and sequence to achieve the desired product (Yuan Zhe-dong, 2013).

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Transformations

- Stereoselective Synthesis : Bicyclic tetrahydrofuran-fused β-lactams have been synthesized starting from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones, offering a pathway to generate structurally complex and biologically relevant compounds. These bicyclic β-lactams could be converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing a method relevant to drug design (Mollet, D’hooghe, & Kimpe, 2012).

- β-Lactamase Inhibitors : Compounds such as CP-45,899, possessing a beta-lactamase inhibitory function, extend the antibacterial spectrum of beta-lactams against resistant bacteria. This highlights the therapeutic potential of structurally related compounds in overcoming bacterial resistance (English et al., 1978).

- Advanced Building Blocks : The synthesis of 2-azabicyclo[2.2.0]hexanes as advanced building blocks for drug discovery demonstrates the utility of these compounds in synthesizing restricted analogues of bioactive molecules, such as proline, which are essential for peptidomimetic drug design (Druzhenko et al., 2018).

Pharmacological Applications

- Schiff Base Derivatives : The synthesis of Schiff base derivatives from 4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid and their antibacterial activity against a range of pathogens highlight their potential as novel antimicrobial agents. This indicates a pathway for developing new drugs based on these core structures (Al-Masoudi, Mohammad, & Hama, 2015).

- Carrier for Drug Delivery : The synthesis of cephem derivatives as carriers for a wide range of drugs showcases the versatility of bicyclic structures in enhancing drug delivery mechanisms, potentially improving the efficacy of therapeutic agents (Blau et al., 2008).

Propriétés

IUPAC Name |

(6-methylpyridin-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-8-2-3-9(5-13-8)12(15)14-6-11-4-10(14)7-16-11/h2-3,5,10-11H,4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYELSYGAIKNUOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)N2CC3CC2CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2496636.png)

![N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2496640.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2496642.png)

![1,1,1-Trifluoro-3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenylpropan-2-ol](/img/structure/B2496643.png)

![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)

![3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one](/img/structure/B2496649.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2496650.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)